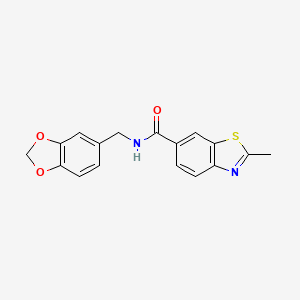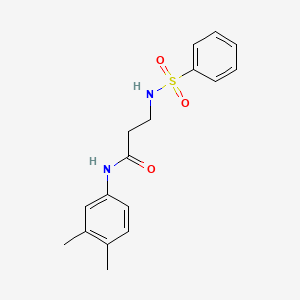
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, also known as BMB-6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMB-6 is a benzothiazole derivative, which has been found to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may inhibit the activity of enzymes involved in tumor growth and angiogenesis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may induce apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in tumor growth and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to induce apoptosis in cancer cells through the activation of caspases. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit low toxicity in vitro, making it a potentially safe candidate for use in animal studies. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide have not been established, and further studies are needed to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-tumor agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for cancer therapy. Another potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of inflammation. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for anti-inflammatory therapy.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide involves the reaction between 2-methyl-1,3-benzothiazole-6-carboxylic acid and 1,3-benzodioxole-5-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a white solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of potential applications in scientific research. It has been shown to have anti-tumor activity in vitro against several different cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-19-13-4-3-12(7-16(13)23-10)17(20)18-8-11-2-5-14-15(6-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGPPZTKXKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)





![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)